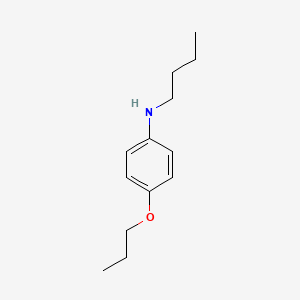

N-Butyl-N-(4-propoxyphenyl)amine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of N-Butyl-N-(4-propoxyphenyl)amine typically involves the reaction of 4-propoxyphenylamine with butyl bromide in the presence of a base such as potassium carbonate . The reaction is carried out in an organic solvent like toluene under reflux conditions .

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures for handling large quantities of reagents and solvents.

Analyse Chemischer Reaktionen

Types of Reactions: N-Butyl-N-(4-propoxyphenyl)amine can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding derivatives.

Reduction: Reduction reactions can convert it into .

Substitution: It can participate in nucleophilic substitution reactions, where the butyl or propoxy groups are replaced by other substituents.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include and .

Reduction: Reducing agents such as or are typically used.

Substitution: Reagents like alkyl halides or aryl halides in the presence of a base can facilitate substitution reactions.

Major Products Formed:

Oxidation: N-oxide derivatives.

Reduction: Secondary amines.

Substitution: Various substituted amines depending on the reagents used.

Wissenschaftliche Forschungsanwendungen

Proteomics Studies

N-Butyl-N-(4-propoxyphenyl)amine is primarily utilized in proteomics due to its ability to interact with biological macromolecules. Interaction studies focus on its binding affinity with proteins and other biomolecules, which is essential for understanding its potential as a pharmaceutical agent.

Neuropharmacology

Research indicates that compounds similar to this compound may exhibit neuroprotective properties, particularly in the context of neurodegenerative diseases like Alzheimer's disease. Studies on butyrylcholinesterase (BChE) inhibitors have highlighted the importance of such compounds in developing therapeutic agents against cognitive decline associated with Alzheimer's .

Drug Design and Development

The compound's structural characteristics make it a candidate for drug design, particularly due to its ability to modulate neurotransmitter systems. Its hydrophobic nature allows for better interaction with lipid membranes, enhancing the potential for drug delivery systems .

Case Study 1: Neuroprotective Agents

Research has demonstrated that derivatives of this compound can inhibit BChE, suggesting potential applications in treating Alzheimer's disease. In vitro studies have shown that these compounds can protect neurons from neurotoxic agents by modulating cholinergic signaling pathways .

Case Study 2: Drug Delivery Systems

Studies have explored the use of this compound in formulating drug delivery systems that enhance the bioavailability of poorly soluble drugs. Its lipophilic nature facilitates better absorption across cellular membranes, making it a valuable component in pharmaceutical formulations .

Wirkmechanismus

The mechanism of action for N-Butyl-N-(4-propoxyphenyl)amine involves its interaction with specific molecular targets, such as proteins . It can bind to active sites or interact with functional groups on proteins, thereby influencing their activity and function. The exact pathways and molecular targets depend on the specific application and context in which the compound is used .

Vergleich Mit ähnlichen Verbindungen

- N-Butyl-N-(4-methoxyphenyl)amine

- N-Butyl-N-(4-ethoxyphenyl)amine

- N-Butyl-N-(4-butoxyphenyl)amine

Comparison: N-Butyl-N-(4-propoxyphenyl)amine is unique due to the presence of the propoxy group on the phenyl ring, which can influence its chemical reactivity and interaction with other molecules. Compared to its analogs with different alkoxy groups, it may exhibit distinct solubility , boiling point , and reactivity characteristics .

Biologische Aktivität

N-Butyl-N-(4-propoxyphenyl)amine is a compound of significant interest in the field of medicinal chemistry and biochemistry due to its structural properties and potential biological activities. This article delves into its biological activity, synthesis, and possible applications, supported by relevant data and comparisons with similar compounds.

Structural Overview

This compound has the molecular formula C15H23NO, a molecular weight of 233.35 g/mol, and features a butyl group attached to a nitrogen atom, which is further bonded to a 4-propoxyphenyl group. This structure contributes to its hydrophobic nature and potential interactions with biological systems.

The biological activity of this compound is primarily attributed to its ability to interact with various biological receptors and enzymes. Compounds with similar structures have been shown to exhibit properties such as:

- Neurotransmitter Modulation : Amines are known for their roles in neurotransmission, potentially influencing mood and cognitive functions.

- Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes, impacting metabolic pathways .

- Receptor Interaction : It could interact with receptors involved in inflammatory responses or cell signaling pathways, similar to other amines .

Comparative Analysis

To better understand the uniqueness of this compound, it is useful to compare it with structurally related compounds:

| Compound Name | Structure Characteristics | Unique Features |

|---|---|---|

| N-Butylamine | Simple primary amine | Lacks aromatic substitution; more basic properties |

| 4-Propyloxyaniline | Aromatic amine with propoxy group | More polar; lacks butyl chain |

| N,N-Diethyl-4-propoxyaniline | Diethyl substituents on nitrogen | Increased steric hindrance; different reactivity profile |

| N,N-Dimethylbenzeneamine | Dimethyl groups on nitrogen | More sterically hindered; less hydrophobic than butyl variant |

The presence of both a hydrophobic butyl chain and an aromatic propoxy group enhances the solubility and potential biological activity of this compound compared to simpler amines.

Case Studies

- Proteomics Applications : this compound has been utilized in proteomics studies due to its unique reactivity profile. It can modify proteins through electrophilic aromatic substitution, which is crucial for understanding protein interactions in biological systems.

- Inhibitory Activity : Research indicates that compounds similar to this compound can inhibit enzymes such as 5-lipoxygenase, which plays a role in inflammatory responses. This suggests potential therapeutic applications in treating inflammatory diseases .

- Antimicrobial Properties : Some studies have explored the use of amine derivatives as antimicrobial agents. While specific data on this compound is limited, structural analogs have shown significant antibacterial activity, indicating potential for further investigation in this area .

Synthesis Methods

The synthesis of this compound typically involves straightforward organic reactions such as:

- Williamson Ether Synthesis : This method allows for the formation of ethers from alcohols and alkoxides, suitable for creating the propoxy group attached to the phenyl ring.

- Amine Formation : The final step often includes the reaction of the butyl amine with the synthesized ether, resulting in the desired compound.

These methods provide reasonable yields and highlight the compound's synthetic accessibility for research applications .

Eigenschaften

IUPAC Name |

N-butyl-4-propoxyaniline |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H21NO/c1-3-5-10-14-12-6-8-13(9-7-12)15-11-4-2/h6-9,14H,3-5,10-11H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XKTSXRFPQQEVMN-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCNC1=CC=C(C=C1)OCCC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H21NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

207.31 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.